(S)-3-Phenylpiperidine

Descripción general

Descripción

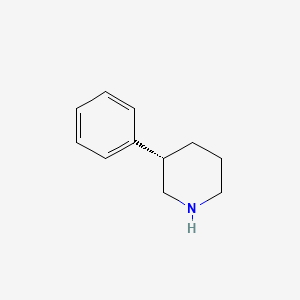

(S)-3-Phenylpiperidine is a chiral compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the third carbon of the piperidine ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 3-phenylpyridine using a chiral rhodium catalyst. This reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Grignard Reaction and Hydrogenation Approach

The synthesis of (S)-3-phenylpiperidine involves a multi-step process starting from N-protected 3-piperidone. Key steps include:

-

Grignard Reaction : Reaction of N-protected 3-piperidone with phenyl magnesium halide forms 3-hydroxy-3-phenylpiperidine .

-

Alcoholic Hydroxyl Elimination : Heating with a base (e.g., alcohol) converts the hydroxy compound into a diastereomeric mixture of 1-benzyl-2-phenylpyrrolidine and 1-benzyl-3-phenylpyrrolidine .

-

Hydrogenation : Reduction under transition metal catalysis (e.g., palladium or platinum) yields N-protected 3-phenylpiperidine .

-

Deprotection : Removal of the protecting group (e.g., benzyl, tert-butyldimethylsilyl) generates racemic 3-phenylpiperidine .

-

Chiral Resolution : Racemic mixture is resolved using tartaric acid to isolate this compound .

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A catalytic enantioselective approach employs:

-

Phenyl pyridine-1(2H)-carboxylate and boronic acids (aryl, heteroaryl, or vinyl) in a Rh-catalyzed reductive Heck reaction .

-

Reduction Steps : Partial reduction of pyridine derivatives followed by asymmetric carbometalation and subsequent reduction generates 3-substituted tetrahydropyridines .

-

Yields and Selectivity : High yields (up to 99%) and excellent enantioselectivity (up to 99% ee) are achieved, with functional group tolerance .

Mechanistic Pathways in Rh-Catalyzed Reactions

-

Coordination and Transmetalation : Rhodium complex interacts with boronic acid, forming a reactive intermediate .

-

Carbometalation : Insertion into dihydropyridine derivatives followed by protodemetalation yields 3-substituted tetrahydropyridines .

-

Deuterium Incorporation : Studies show regioselective 1,4-Rh shifts in dihydroquinoline-derived intermediates, influencing product selectivity .

Hydroxyl Elimination and Hydrogenation

-

Elimination : Alcoholic hydroxyl elimination converts 3-hydroxy-3-phenylpiperidine into pyrrolidine derivatives via dehydration .

-

Hydrogenation : Transition metal catalysts reduce pyrrolidine intermediates to piperidine derivatives, with stereoselectivity influenced by reaction conditions .

Pharmaceutical Intermediates

This compound serves as a chiral intermediate for synthesizing drugs such as:

-

Nilapani : A chiral intermediate formed by reacting this compound with sulfonyl chlorides or sulfonic anhydrides .

-

NK-1 Receptor Antagonists : Used in the synthesis of (+)-CP-99,994 and (+)-LP-733,060 via ring-closing metathesis .

Functional Group Transformations

-

Oxidation : Conversion to N-oxides using peracids.

-

Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration, halogenation).

Key Reaction Types

-

Reductive Amination : Formation of C-N bonds via imine reduction .

-

Intramolecular Cyclization : Ring closure to form piperidine derivatives, adhering to Baldwin’s rules .

-

Aza-Michael Reaction : Organocatalytic synthesis of enantiomerically enriched piperidines .

Critical Reaction Conditions

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

(S)-3-Phenylpiperidine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it is utilized in the production of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. Niraparib is currently under clinical trials for treating platinum-sensitive ovarian cancer and BRCA1/2 positive breast cancer . The synthesis of this compound involves several steps, including the use of N-protected 3-piperidone and Grignard reactions, which yield high purity and yield, making it economically viable for large-scale production .

Cancer Therapy

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. Research indicates that compounds derived from this piperidine structure exhibit cytotoxic properties against various cancer cell lines. For example, derivatives synthesized through three-component reactions have shown enhanced cytotoxicity compared to traditional chemotherapeutic agents like bleomycin . The spirocyclic structures derived from these compounds appear to improve binding affinity to protein targets involved in tumor growth.

Analgesic Properties

This compound is also investigated for its analgesic properties, particularly as an opioid receptor ligand. Derivatives of this compound have been studied for their interaction with mu-opioid receptors, which are critical for pain modulation . The pharmacological profile of these derivatives suggests potential use in pain management therapies, especially in cases where traditional opioids may be less effective or present higher risks of dependency.

Neuroprotective Effects

In addition to its analgesic properties, some studies have explored the neuroprotective effects of this compound derivatives. Research has demonstrated that certain derivatives act as sigma receptor ligands, which can restore oxidative balance in astroglial cells affected by excitotoxicity . This neuroprotective mechanism may offer therapeutic avenues for neurodegenerative diseases.

Data Table: Applications and Properties of this compound

Case Studies

Case Study 1: Niraparib Synthesis

A recent patent describes a novel method for synthesizing this compound that enhances yield while reducing costs associated with the production of Niraparib. This method employs inexpensive reagents and mild reaction conditions, making it suitable for industrial-scale applications .

Case Study 2: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound derivatives on astrocytes exposed to glutamate toxicity. The results indicated that these compounds significantly restored cellular oxidative status and reduced cell death, suggesting their potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (S)-3-Phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways.

Comparación Con Compuestos Similares

®-3-Phenylpiperidine: The enantiomer of (S)-3-Phenylpiperidine, which may have different biological activities due to its opposite stereochemistry.

4-Phenylpiperidine: A structural isomer with the phenyl group attached to the fourth carbon of the piperidine ring.

3-Phenylpyridine: A related compound with a pyridine ring instead of a piperidine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or structural isomers. This makes it a valuable compound for studying stereospecific effects in chemical and biological systems.

Actividad Biológica

(S)-3-Phenylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted at the 3-position with a phenyl group. The synthesis of this compound typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. Recent studies have demonstrated various synthetic routes, including asymmetric deprotonation methods that favor the formation of (S)-enantiomers .

1. Antiviral Activity

A notable area of research involves the antiviral properties of derivatives of 3-phenylpiperidine. For instance, compounds synthesized from 3-phenylpiperidine-2,6-dione have shown moderate antiviral activity against several viruses, including HIV-1 and Coxsackievirus B . The benzyl and fluorophenyl derivatives exhibited protective effects against CVB-2 and HSV-1, with cytotoxic concentration values indicating significant antiviral potential (e.g., CC50 values around 92 μM) .

2. Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of various derivatives have also been evaluated. Compounds derived from 3-phenylpiperidine demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger.

3. Neuropharmacological Effects

Research has indicated that this compound derivatives can act as dopamine receptor ligands. Specifically, they have been shown to interact with D2 dopamine receptors, which are implicated in various neuropsychiatric disorders . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can significantly alter receptor affinity and selectivity .

Case Study 1: Antiviral Efficacy

A study investigating a series of alkyl derivatives of 3-phenylpiperidine-2,6-dione found that certain compounds exhibited significant antiviral activity. The study utilized in vitro assays to assess efficacy against HIV-1 and other viral strains, reporting promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Neuropharmacological Applications

Another study explored the role of this compound as a dopaminergic stabilizer. It was found that some derivatives could inhibit monoamine oxidase A (MAO-A), an enzyme involved in dopamine metabolism, suggesting potential therapeutic applications in treating conditions like depression and schizophrenia .

Data Tables

| Activity Type | Compound | Target | IC50/CC50 |

|---|---|---|---|

| Antiviral | Benzyl derivative (3f) | CVB-2 | 92 μM |

| Fluorophenyl derivative (3g) | HSV-1 | 54 μM | |

| Antibacterial | Various derivatives | Staphylococcus aureus | Varies |

| Neuropharmacological | This compound | D2 Receptor | Varies |

Propiedades

IUPAC Name |

(3S)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208096 | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59349-71-2 | |

| Record name | (3S)-3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59349-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of an (S)-3-Phenylpiperidine moiety influence the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?

A1: Research indicates that introducing an this compound group can significantly enhance the potency of NAPE-PLD inhibitors. For instance, replacing an N-methylphenethylamine group with an this compound led to a 3-fold increase in inhibitory potency against NAPE-PLD. This improvement is attributed to the conformational restriction imposed by the this compound ring. []

Q2: Can you provide an example demonstrating the Structure-Activity Relationship (SAR) of this compound derivatives in the context of NAPE-PLD inhibition?

A2: A study investigating pyrimidine-4-carboxamides as NAPE-PLD inhibitors highlighted the impact of structural modifications on inhibitory activity. Replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine in a molecule already containing an this compound moiety led to a 10-fold increase in potency, resulting in a nanomolar inhibitor with improved drug-like properties. This example showcases how subtle changes within the molecule, even in the presence of an this compound group, can drastically affect the interaction with the target enzyme. []

Q3: What is known about the metabolic fate of this compound derivatives in the human body?

A3: Studies using human liver microsomes have shown that (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, an this compound derivative, undergoes N-dealkylation primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway leads to the formation of N-depropyl (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride. This finding highlights the importance of considering CYP2D6-mediated metabolism during drug development involving this compound derivatives. []

Q4: How do this compound derivatives interact with dopamine receptors in the brain?

A4: Research suggests that certain this compound derivatives, such as (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride ((-)-OSU6162), exhibit a unique interaction with dopamine receptors. Instead of acting as typical agonists or antagonists, (-)-OSU6162 displays a "normalizing" effect on dopaminergic activity. Positron Emission Tomography (PET) studies in primates revealed that (-)-OSU6162 can either decrease or increase dopamine synthesis in the striatum depending on the baseline activity. This "Protean" effect suggests a potential therapeutic application in disorders characterized by dysregulated dopamine signaling. []

Q5: Beyond dopamine receptors, are there other targets in the brain affected by this compound derivatives?

A5: While dopamine receptor interactions are well-documented, research also explored the impact of (-)-OSU6162 on other neurotransmitter systems. PET studies using radioligands for dopamine D1 ([11C]SCH23390) and D2/D3 receptors ([11C]raclopride) in primates indicated that (-)-OSU6162 did not significantly alter the binding of these radioligands. This finding suggests a certain degree of selectivity for (-)-OSU6162 towards modulating dopamine synthesis and release over direct competition with other ligands at dopamine receptor sites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.